3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide
Description
3-(6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to an indole moiety via a propanamide bridge.
Properties
Molecular Formula |
C18H18N6O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C18H18N6O/c1-11-15(12(2)23-24-10-20-22-18(11)24)5-6-17(25)21-14-4-3-13-7-8-19-16(13)9-14/h3-4,7-10,19H,5-6H2,1-2H3,(H,21,25) |
InChI Key |
OQUJEBWEEZDDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable electrophiles under acidic or basic conditions.
Introduction of the indole moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the indole ring to the triazolopyridazine core.
Formation of the propanamide linkage: This can be accomplished through amidation reactions, where the carboxylic acid derivative of the triazolopyridazine core is reacted with an amine derivative of the indole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biology: It can be used as a probe to study biological pathways and mechanisms, particularly those involving triazolopyridazine and indole derivatives.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide involves its interaction with specific molecular targets. The triazolopyridazine core may interact with enzymes or receptors, modulating their activity. The indole moiety can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound’s triazolo-pyridazine core distinguishes it from closely related scaffolds such as pyrazolo[3,4-b]pyridines (e.g., N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h) ) and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 6–11 in ). Key differences include:
- Core Heterocycle: Triazolo-pyridazine: Combines a triazole and pyridazine ring, offering distinct electronic properties due to nitrogen positioning.
- Substituents :
Physicochemical Properties
Biological Activity
The compound 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including antiproliferative effects against various cancer cell lines and mechanisms of action.
Chemical Structure
The compound features a unique structure that combines a triazolo-pyridazine moiety with an indole group. Its molecular formula is and it has a molar mass of approximately 284.33 g/mol. The structural representation is as follows:
Antiproliferative Effects
Research indicates that compounds with similar structural frameworks exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies on related triazolo-pyridazine derivatives have shown moderate to potent activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These values indicate that the compound may possess similar or enhanced activity compared to established anticancer agents.
The mechanism of action for compounds like This compound often involves the inhibition of tubulin polymerization. Tubulin is crucial for microtubule formation in cell division; thus, inhibiting its polymerization can lead to cell cycle arrest and apoptosis in cancer cells.
Case Studies
Several case studies have illustrated the efficacy of triazolo-pyridazine derivatives in preclinical settings:
- Study on Anticancer Activity : A study synthesized various derivatives and evaluated their antiproliferative properties. The compound 4q , which shares structural similarities with our target compound, was found to effectively inhibit tubulin polymerization and showed significant cytotoxicity against multiple cancer cell lines.
- Mechanistic Insights : Immunostaining assays demonstrated that 4q induced significant changes in microtubule structures within treated cells, leading to disrupted mitotic processes and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
